molecular formula C22H16FN3 B5909303 N-(4-fluorophenyl)-2-(2-phenylvinyl)-4-quinazolinamine

N-(4-fluorophenyl)-2-(2-phenylvinyl)-4-quinazolinamine

Cat. No. B5909303
M. Wt: 341.4 g/mol
InChI Key: BZZZLEYBPNDYDV-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-(2-phenylvinyl)-4-quinazolinamine is a synthetic compound that has been widely used in scientific research. It is a member of the quinazoline family, which is known for its diverse biological activities. In

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-(2-phenylvinyl)-4-quinazolinamine is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth and neurodegeneration. It has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(2-phenylvinyl)-4-quinazolinamine has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis. It has also been shown to reduce inflammation and pain in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-fluorophenyl)-2-(2-phenylvinyl)-4-quinazolinamine in lab experiments is its potent anti-cancer activity. It has also been found to have a favorable toxicity profile, with low toxicity in animal studies. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-fluorophenyl)-2-(2-phenylvinyl)-4-quinazolinamine. One area of focus is on optimizing its use in cancer therapy, particularly in combination with other anti-cancer agents. Another area of research is on its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its use in lab experiments.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-2-(2-phenylvinyl)-4-quinazolinamine involves the reaction of 4-fluoroaniline, 2-phenylacetaldehyde, and anthranilic acid in the presence of a base catalyst. The reaction yields a white solid, which is then purified by recrystallization.

Scientific Research Applications

N-(4-fluorophenyl)-2-(2-phenylvinyl)-4-quinazolinamine has been used in a wide range of scientific research studies. It has been shown to have potent anti-cancer activity, particularly against breast cancer cells. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. Additionally, it has been found to have anti-inflammatory and analgesic effects.

properties

IUPAC Name

N-(4-fluorophenyl)-2-[(E)-2-phenylethenyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FN3/c23-17-11-13-18(14-12-17)24-22-19-8-4-5-9-20(19)25-21(26-22)15-10-16-6-2-1-3-7-16/h1-15H,(H,24,25,26)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZZLEYBPNDYDV-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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